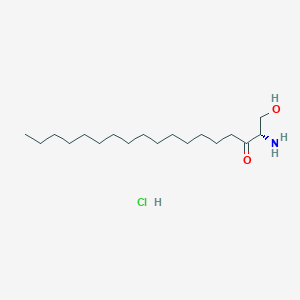

2S-amino-1-hydroxy-3-octadecanone, monohydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The stereoselective synthesis of related compounds, such as α-hydroxy-β-amino acids and their derivatives, demonstrates the complexity and precision required in synthesizing such molecules. For example, Deshmukh and Talukdar (2014) reported the stereoselective synthesis of alkynyl side-chain-containing α-hydroxy-β-amino acid analogues, showcasing the methodologies that could potentially be applied to synthesize 2S-amino-1-hydroxy-3-octadecanone, monohydrochloride (Deshmukh & Talukdar, 2014).

Molecular Structure Analysis

The structure of related compounds is crucial for understanding their potential interactions and functionalities. Studies like that of Defant et al. (2011) on the synthesis of new branched tetrahydrofurane δ-sugar amino acid from pyrolysis products of cellulose provide insights into the structural aspects and the importance of stereochemistry in determining the properties of such compounds (Defant et al., 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of 2S-amino-1-hydroxy-3-octadecanone, monohydrochloride can be inferred from studies on similar compounds. For instance, the development and validation of a liquid chromatography-ultraviolet absorbance detection assay for ES-285 x HCl [(2S,3R)-2-amino-3-octadecanol hydrochloride], a compound with a related structure, highlight the analytical approaches to studying such molecules and their reactions (den Brok et al., 2003).

Physical Properties Analysis

Understanding the physical properties, such as solubility, melting point, and stability, is crucial for the practical application of any compound. Studies on the monolayer structure and evaporation resistance of octadecanol on water, for example, shed light on the intermolecular interactions and stability of long-chain alcohols, which are relevant for understanding the behavior of 2S-amino-1-hydroxy-3-octadecanone, monohydrochloride in various conditions (Henry et al., 2010).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Development of Novel Amino Acids : Research has shown the synthesis of new δ-sugar amino acids using a chiral building block derived from the catalytic pyrolysis of cellulose. These amino acids, like (3R,5S)-5-(aminoethyl)-3-hydroxytetrahydrofurane-3-carboxylic acid, are potential candidates for peptidomimetics due to their conformationally restricted structures, which is a crucial aspect in drug design and pharmaceutical research (Defant et al., 2011).

Liquid Chromatography Methods in Pharmaceutical Development : A novel anticancer agent, ES-285·HCl [(2S,3R)-2-amino-3-octadecanol hydrochloride], has been developed with a specific liquid chromatography method for its quantification and purity determination. This method ensures precise, accurate, and selective measurement of ES-285·HCl in pharmaceutical formulations (Brok et al., 2003).

Analytical Chemistry and Material Science

Scanning Tunneling Microscopy Using Chemically Modified Tips : Research utilizing monolayers of compounds like 1-octadecanol and 1-octadecanoic acid has led to advancements in scanning tunneling microscopy (STM). This includes the use of chemically modified STM tips to enhance contrast for specific functional groups, a technique that could revolutionize molecular recognition at the nano-scale (Ito et al., 1998).

Self-Assembled Monolayers for Biomedical Applications : The development of self-assembled monolayers of alkanoic acids, like octadecylcarboxylic acid, on stainless steel surfaces, aims to improve biocompatibility for medical implants. This research paves the way for enhanced biocompatibility in various biomedical applications (Raman & Gawalt, 2007).

Safety And Hazards

Propriétés

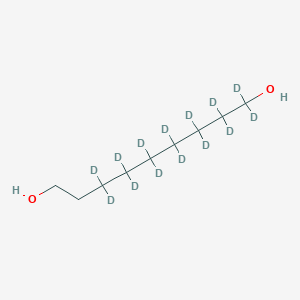

IUPAC Name |

(2S)-2-amino-1-hydroxyoctadecan-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h17,20H,2-16,19H2,1H3;1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUPVZMHCVAKHG-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)[C@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2S-amino-1-hydroxy-3-octadecanone, monohydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-Butoxycarbonylamino-3,4-benzo-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B1144107.png)

![3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144110.png)

![(1R,5S,6S)-rel-8-Methyl-8-azabicyclo[3.2.1]octan-6-ol](/img/structure/B1144114.png)